BMS-986141 is a novel, orally active small-molecule antagonist specifically targeting the platelet protease-activated receptor-4 (PAR4). This compound is part of a class of therapeutic agents aimed at providing antithrombotic effects with minimal bleeding complications. It has shown promise in clinical trials, particularly in inhibiting platelet aggregation and thrombus formation, making it a candidate for treating various cardiovascular conditions.
BMS-986141 was developed by Bristol-Myers Squibb and is currently being evaluated in clinical settings for its efficacy and safety. The compound has been studied alongside its counterpart, BMS-986120, both of which exhibit significant antithrombotic properties with low incidence of bleeding events in animal models and human trials .
BMS-986141 is classified as a protease-activated receptor-4 antagonist. This classification places it within the broader category of antiplatelet agents, which are crucial in managing thrombotic disorders such as acute coronary syndrome and other cardiovascular diseases.
The synthesis of BMS-986141 involves several key steps that utilize standard organic chemistry techniques. The synthetic pathway typically begins with the formation of a quinazolinone scaffold, which is modified through various chemical reactions to achieve the desired pharmacological properties.
BMS-986141 has a complex molecular structure characterized by its quinazolinone core. The specific arrangement of functional groups contributes to its selectivity for PAR4.
This structural information is crucial for understanding the compound's interaction with biological targets and its pharmacokinetic properties.
BMS-986141 undergoes various chemical reactions that are essential for its activity as an antagonist. These include:
The binding affinity and specificity of BMS-986141 have been evaluated through biochemical assays, demonstrating its potential effectiveness compared to existing antiplatelet therapies like clopidogrel.
BMS-986141 exerts its pharmacological effects by antagonizing the PAR4 receptor on platelets. This action prevents thrombin from activating the receptor, which is a crucial step in the platelet activation cascade.
In vitro studies have shown that BMS-986141 significantly reduces platelet aggregation in response to thrombin and other agonists, suggesting a robust mechanism for preventing thrombus formation .
BMS-986141 is characterized by its stability under physiological conditions, making it suitable for oral administration. Its solubility and permeability properties are optimized for effective absorption in the gastrointestinal tract.
These properties influence the formulation strategies employed during drug development.
BMS-986141 holds potential applications in treating various cardiovascular disorders where platelet activation plays a critical role. Its primary applications include:
The ongoing clinical trials aim to further establish its safety profile and efficacy compared to existing therapies .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: